molecular formula C16H30N2OS B2440886 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide CAS No. 2034530-78-2

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide

Cat. No. B2440886
CAS RN: 2034530-78-2
M. Wt: 298.49
InChI Key: PDQZKILWQJOVCK-UHFFFAOYSA-N
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Description

“N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide” is a chemical compound. It’s related to “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate”, which has a molecular weight of 291.28 .


Molecular Structure Analysis

The molecular structure of a related compound, “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate”, is given by the InChI code: 1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine”, are as follows: It has a predicted boiling point of 318.8±42.0 °C and a predicted density of 1.05±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Synthetic Organic Chemistry

The compound falls within the class of organic compounds featuring tetrahydro-2H-thiopyran and piperidinyl motifs. Such structures are often key intermediates in the synthesis of complex molecules. For instance, heterospirocyclic compounds containing tetrahydro-2H-thiopyran units have been synthesized and utilized as synthons for heterocyclic α-amino acids, demonstrating their utility in peptide chemistry (Strässler, Linden, & Heimgartner, 1997). These compounds have shown potential in the formation of tripeptides, indicating their significance in synthesizing bioactive peptides and studying their conformational properties.

Medicinal Chemistry

Compounds containing the piperidinyl group, similar to the given chemical, have been explored for their pharmacological properties. For example, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, an analog with a piperidine ring, was studied for its conformational behavior as an H3-receptor antagonist, highlighting the importance of conformational analysis in designing receptor antagonists (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997). This research demonstrates how modifications to the piperidine scaffold can impact the biological activity of compounds, which is crucial for developing new therapeutic agents.

Drug Design

In the realm of drug design, the structural motifs present in "N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide" are often key components of molecules with potential therapeutic applications. For instance, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, incorporating piperazine derivatives, have been identified as inhibitors of pyruvate dehydrogenase kinase, showcasing the role of such structures in modulating enzymatic activity (Aicher, Anderson, Gao, Shetty, Coppola, Stanton, Knorr, Sperbeck, Brand, Vinluan, Kaplan, Dragland, Tomaselli, Islam, Lozito, Liu, Maniara, Fillers, DelGrande, Walter, & Mann, 2000). This underscores the potential of compounds with similar structural features in the discovery and development of new drugs targeting metabolic enzymes.

properties

IUPAC Name

2,2-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2OS/c1-16(2,3)15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQZKILWQJOVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCN(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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